2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWYIXRTNFOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-5-formylbenzonitrile, which is then reacted with hydrazine to form the phthalazinone ring . The final step involves the coupling of the phthalazinone derivative with benzamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, bromine, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from recent studies (Table 1 and Table 2).
Structural and Physicochemical Properties
Table 1: Key Structural Features and Molecular Data
Key Observations :
- Molecular Weight : The target compound (~357 g/mol) is significantly lighter than piperazine-containing analogs (e.g., A22 at 499 g/mol), likely due to the absence of bulky substituents .
- Substituent Effects : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) may enhance hydrophobic interactions but reduce solubility compared to fluoro analogs like B3 or Compound 17 .
- Hydrazide vs.
Key Observations :
- Anti-Proliferative Activity: Compound 17, a fluoro-substituted benzamide, demonstrates potent anti-cancer activity with reduced cytotoxicity to normal cells, suggesting that electron-withdrawing substituents (e.g., fluorine) may optimize therapeutic indices .
- Target Compound Hypotheses : The bromine substituent in the target compound could enhance DNA-binding interactions (via halogen bonding) in PARP inhibition but may increase off-target effects due to higher lipophilicity .
Biological Activity
2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 358.19 g/mol
- CAS Number : 896365-32-5
Antinociceptive Effects
Research has indicated that compounds structurally related to 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibit significant antinociceptive properties. For instance, a study on a related compound demonstrated its effectiveness in various models of nociception in mice. The compound showed dose-dependent analgesic effects comparable to traditional analgesics like aspirin and acetaminophen, although it was less potent than morphine .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. A review highlighted the potential of phthalazinone derivatives as novel antimicrobial agents, which could be effective against multidrug-resistant bacterial strains . The mechanism typically involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
The biological activity of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide may involve several mechanisms:
- Inhibition of Pain Pathways : Similar compounds have been shown to act on spinal and supraspinal pathways to alleviate pain without significant side effects associated with opioids .
- Antibacterial Mechanisms : The compounds may target bacterial enzymes essential for DNA replication and repair, thus inhibiting bacterial growth.
Study 1: Antinociceptive Evaluation
In a series of experiments, the antinociceptive effect of a compound similar to 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide was assessed using various nociceptive models:
- Methods Used : Acetic acid-induced abdominal constriction and hot plate tests.
- Results : The compound exhibited significant pain relief compared to control groups, suggesting a potential role in pain management .
Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of phthalazinone derivatives against common pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The derivatives showed promising minimum inhibitory concentrations (MICs), indicating their potential as new antibiotic agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 358.19 g/mol |
| CAS Number | 896365-32-5 |
| Antinociceptive Potency | Comparable to aspirin |
| Antimicrobial Activity | Effective against MDR strains |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide?
- Methodology : Multi-step synthesis starting from phthalic anhydride derivatives, with sequential functionalization. Key steps include:
- Introduction of the bromobenzamide group via nucleophilic substitution or coupling reactions.
- Purification using column chromatography and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
- Optimization of reaction conditions (e.g., solvent, temperature) to improve yield and minimize byproducts.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Analytical Techniques : Use NMR spectroscopy to verify proton environments and carbon frameworks.
- Chromatography : HPLC or UPLC to assess purity (>95% by area normalization).
- X-ray Crystallography : Single-crystal analysis to resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding, halogen contacts) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : PARP-1 and HDAC inhibition assays using recombinant enzymes and fluorogenic substrates (e.g., measuring IC values).
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., MDA-MB-231, K562) and normal cells (e.g., MCF-10A) to assess selectivity .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s bioactivity compared to fluoro or methoxy analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents and compare inhibitory potencies.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to PARP-1/HDAC-1 active sites.
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding affinity changes due to halogen size/electrophilicity .
Q. What experimental approaches can resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardized Assay Conditions : Ensure consistent cell lines, enzyme batches, and inhibitor concentrations.
- Data Validation : Cross-validate results using orthogonal techniques (e.g., Western blotting for target engagement alongside enzymatic assays).
- Meta-Analysis : Compare data across publications, focusing on statistical significance and experimental variables (e.g., incubation time, serum content) .
Q. How can researchers design dual-target inhibitors leveraging the phthalazinone-benzamide scaffold?
- Methodology :
- Hybrid Molecule Design : Link pharmacophores targeting PARP-1 (via phthalazinone) and HDAC (via benzamide zinc-binding groups).
- Biological Evaluation : Dual-enzyme inhibition assays and synergy studies (e.g., Chou-Talalay combination index).
- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and permeability (Caco-2 models) to optimize bioavailability .
Q. What strategies improve the compound’s solubility and stability for in vivo studies?
- Methodology :
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility.
- Co-Crystallization : Engineer crystal forms with improved dissolution profiles using X-ray powder diffraction (XRPD).
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
